3-(4-Formyl-5-methyl-pyrazol-1-yl)-propionic acid
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Overview
Description
3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a pyrazole ring substituted with a formyl group at the 4-position and a methyl group at the 5-position, along with a propanoic acid moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-formyl-5-methyl-1H-pyrazole with a suitable propanoic acid derivative in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as toluene or acetonitrile, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-carboxy-5-methyl-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(4-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-formyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with a pyrrole ring instead of a pyrazole ring.
3-(4-formyl-5-methyl-1H-imidazol-1-yl)propanoic acid: Contains an imidazole ring, offering different reactivity and biological activity.
Uniqueness
3-(4-formyl-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
3-(4-formyl-5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-6-7(5-11)4-9-10(6)3-2-8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
NXAOAKQKNKGLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)C=O |
Origin of Product |
United States |
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